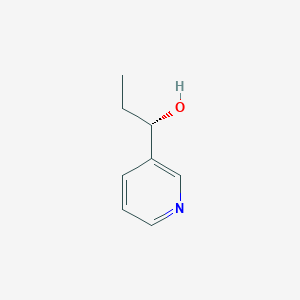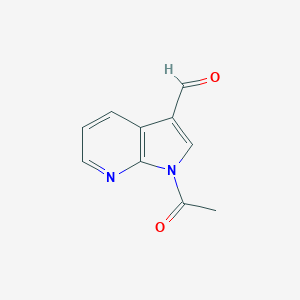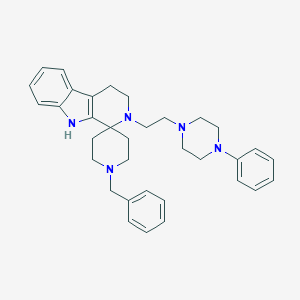
2-(2-(1-Phenyl-4-piperazynyl)ethyl)-1,2,3,4-tetrahydro-beta-carboline-1-spiro-4'-N'-benzylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(1-Phenyl-4-piperazynyl)ethyl)-1,2,3,4-tetrahydro-beta-carboline-1-spiro-4'-N'-benzylpiperidine, also known as TCB-2, is a synthetic compound that belongs to the class of tryptamines. It was first synthesized in 1998 by a team of researchers at the University of Innsbruck, Austria. TCB-2 is a potent agonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor. This receptor is involved in the regulation of mood, cognition, perception, and behavior. TCB-2 has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
2-(2-(1-Phenyl-4-piperazynyl)ethyl)-1,2,3,4-tetrahydro-beta-carboline-1-spiro-4'-N'-benzylpiperidine acts as a selective agonist of the 5-HT2A receptor, which is a G protein-coupled receptor. Upon binding to the receptor, 2-(2-(1-Phenyl-4-piperazynyl)ethyl)-1,2,3,4-tetrahydro-beta-carboline-1-spiro-4'-N'-benzylpiperidine induces a conformational change that activates the G protein signaling pathway. This leads to the activation of various downstream signaling pathways, including the phospholipase C, phospholipase A2, and mitogen-activated protein kinase pathways. The activation of these pathways results in the modulation of various cellular processes, including neurotransmitter release, gene expression, and cell proliferation.
Effets Biochimiques Et Physiologiques
2-(2-(1-Phenyl-4-piperazynyl)ethyl)-1,2,3,4-tetrahydro-beta-carboline-1-spiro-4'-N'-benzylpiperidine has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, which are neurotransmitters that play a key role in the regulation of mood, cognition, and behavior. 2-(2-(1-Phenyl-4-piperazynyl)ethyl)-1,2,3,4-tetrahydro-beta-carboline-1-spiro-4'-N'-benzylpiperidine has also been shown to have anti-inflammatory and neuroprotective effects, which may have potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(2-(1-Phenyl-4-piperazynyl)ethyl)-1,2,3,4-tetrahydro-beta-carboline-1-spiro-4'-N'-benzylpiperidine in lab experiments is its high potency and selectivity for the 5-HT2A receptor. This allows researchers to study the effects of serotonin signaling on specific cellular processes. However, 2-(2-(1-Phenyl-4-piperazynyl)ethyl)-1,2,3,4-tetrahydro-beta-carboline-1-spiro-4'-N'-benzylpiperidine is a synthetic compound that may have potential limitations in terms of its pharmacokinetics and pharmacodynamics. It may also have potential off-target effects that need to be carefully evaluated.
Orientations Futures
There are several future directions for research on 2-(2-(1-Phenyl-4-piperazynyl)ethyl)-1,2,3,4-tetrahydro-beta-carboline-1-spiro-4'-N'-benzylpiperidine. One potential direction is the development of 2-(2-(1-Phenyl-4-piperazynyl)ethyl)-1,2,3,4-tetrahydro-beta-carboline-1-spiro-4'-N'-benzylpiperidine analogs that have improved pharmacokinetic and pharmacodynamic properties. Another direction is the study of the role of the 5-HT2A receptor in various physiological and pathological conditions, such as pain, inflammation, and cancer. The development of novel therapeutic agents that target the 5-HT2A receptor may have potential applications in the treatment of these conditions. Overall, 2-(2-(1-Phenyl-4-piperazynyl)ethyl)-1,2,3,4-tetrahydro-beta-carboline-1-spiro-4'-N'-benzylpiperidine is a promising compound that has potential applications in scientific research and drug discovery.
Méthodes De Synthèse
The synthesis of 2-(2-(1-Phenyl-4-piperazynyl)ethyl)-1,2,3,4-tetrahydro-beta-carboline-1-spiro-4'-N'-benzylpiperidine involves several steps, starting from the reaction of tryptamine with 3-bromo-1-propanol to obtain the intermediate compound. This intermediate is then reacted with 1-phenyl-4-piperazinecarboxylic acid to yield the key intermediate, which is further reacted with benzylpiperidine to give the final product. The synthesis of 2-(2-(1-Phenyl-4-piperazynyl)ethyl)-1,2,3,4-tetrahydro-beta-carboline-1-spiro-4'-N'-benzylpiperidine is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
2-(2-(1-Phenyl-4-piperazynyl)ethyl)-1,2,3,4-tetrahydro-beta-carboline-1-spiro-4'-N'-benzylpiperidine has been used in scientific research to study the role of the 5-HT2A receptor in various physiological and pathological conditions. It has been shown to have potential applications in the treatment of psychiatric disorders such as depression, anxiety, and schizophrenia. 2-(2-(1-Phenyl-4-piperazynyl)ethyl)-1,2,3,4-tetrahydro-beta-carboline-1-spiro-4'-N'-benzylpiperidine has also been used to study the effects of serotonin on the cardiovascular system, as well as the regulation of appetite and body weight.
Propriétés
Numéro CAS |
132054-05-8 |
|---|---|
Nom du produit |
2-(2-(1-Phenyl-4-piperazynyl)ethyl)-1,2,3,4-tetrahydro-beta-carboline-1-spiro-4'-N'-benzylpiperidine |
Formule moléculaire |
C34H41N5 |
Poids moléculaire |
519.7 g/mol |
Nom IUPAC |
1'-benzyl-2-[2-(4-phenylpiperazin-1-yl)ethyl]spiro[4,9-dihydro-3H-pyrido[3,4-b]indole-1,4'-piperidine] |
InChI |
InChI=1S/C34H41N5/c1-3-9-28(10-4-1)27-37-19-16-34(17-20-37)33-31(30-13-7-8-14-32(30)35-33)15-18-39(34)26-23-36-21-24-38(25-22-36)29-11-5-2-6-12-29/h1-14,35H,15-27H2 |
Clé InChI |
HKDUSDZSIOLYHL-UHFFFAOYSA-N |
SMILES |
C1CN(C2(CCN(CC2)CC3=CC=CC=C3)C4=C1C5=CC=CC=C5N4)CCN6CCN(CC6)C7=CC=CC=C7 |
SMILES canonique |
C1CN(C2(CCN(CC2)CC3=CC=CC=C3)C4=C1C5=CC=CC=C5N4)CCN6CCN(CC6)C7=CC=CC=C7 |
Autres numéros CAS |
132054-05-8 |
Synonymes |
2-(2-(1-phenyl-4-piperazynyl)ethyl)-1,2,3,4-tetrahydro-beta-carboline-1-spiro-4'-N'-benzylpiperidine PPET |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



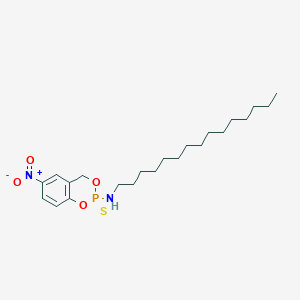
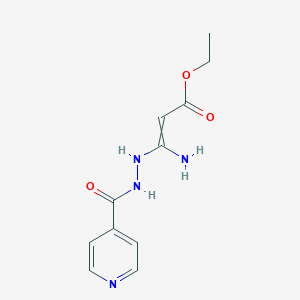
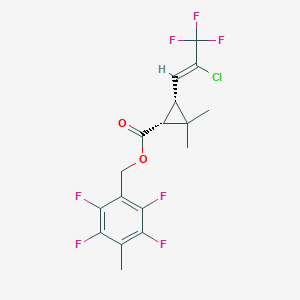

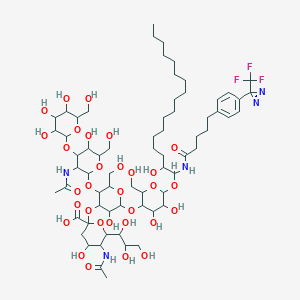
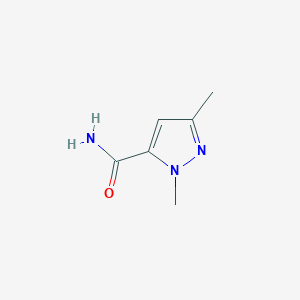
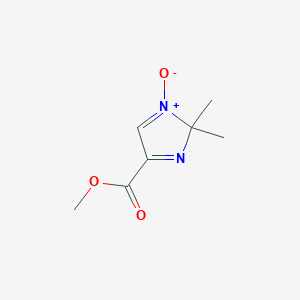
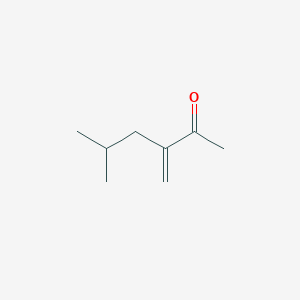
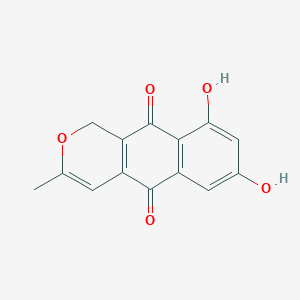
![n-[2-(3,4-Dimethoxyphenyl)ethyl]formamide](/img/structure/B143142.png)
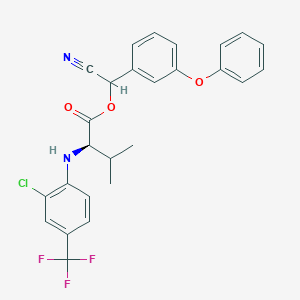
![3-Bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B143151.png)
